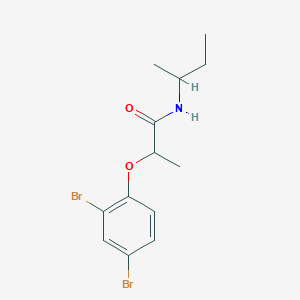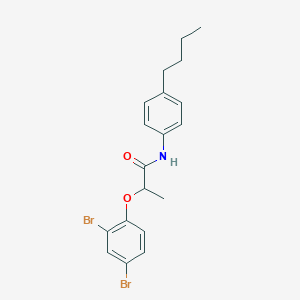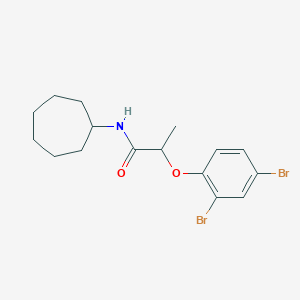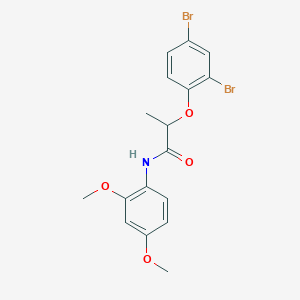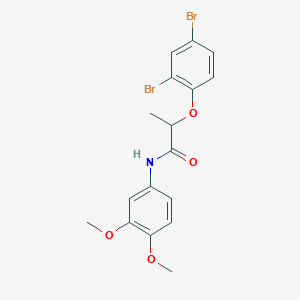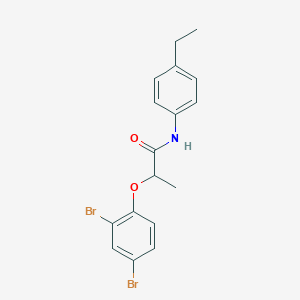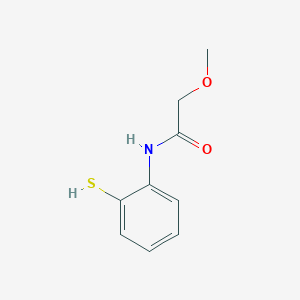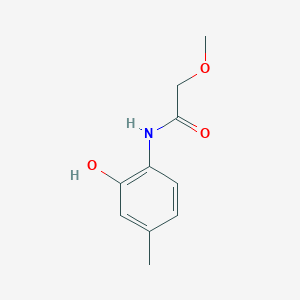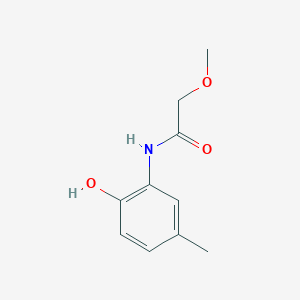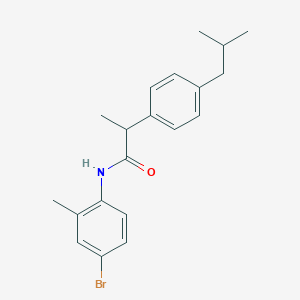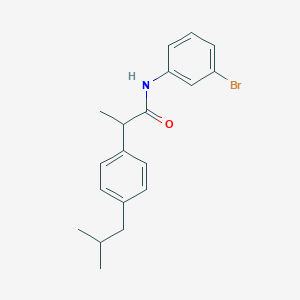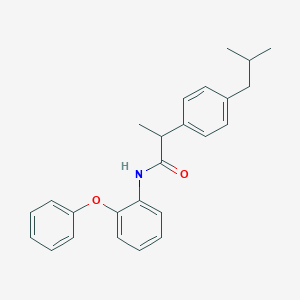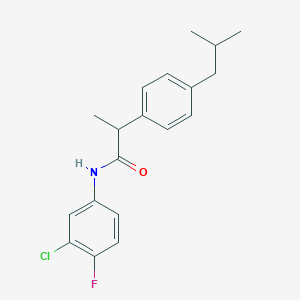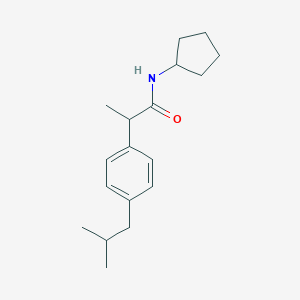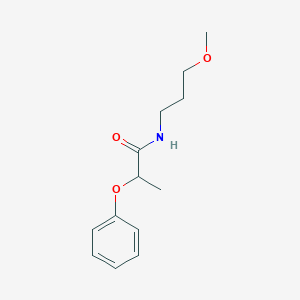
N-(3-methoxypropyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-2-phenoxypropanamide, commonly known as MPPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MPPA is a synthetic compound that is used in various fields of study, including neuroscience, pharmacology, and toxicology.
作用机制
MPPA acts as a sigma-1 receptor agonist, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and liver. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and oxidative stress. The activation of the sigma-1 receptor by MPPA results in the modulation of these cellular processes, which can have a range of effects on physiological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPA depend on the specific research application. In neuroscience research, MPPA has been shown to enhance neuronal survival and protect against neurodegenerative diseases. In cardiovascular research, MPPA has been shown to improve cardiac function and reduce oxidative stress. In cancer research, MPPA has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using MPPA in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of cellular processes and reduces the likelihood of off-target effects. However, one limitation of using MPPA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on MPPA. One area of interest is the development of more potent and selective sigma-1 receptor agonists. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, the effects of MPPA on other cellular processes, such as autophagy and inflammation, warrant further investigation.
Conclusion:
In conclusion, MPPA is a synthetic compound that has potential applications in various fields of scientific research. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for investigating the role of this receptor in various physiological processes. While there are limitations to its use in lab experiments, ongoing research on MPPA holds promise for future advancements in the fields of neuroscience, pharmacology, and toxicology.
合成方法
MPPA can be synthesized through a multistep process that involves the reaction of phenoxypropanol with 3-methoxypropylamine. The reaction is catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, and results in the formation of MPPA. The purity and yield of MPPA can be improved through various purification techniques, including recrystallization and column chromatography.
科学研究应用
MPPA has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In neuroscience research, MPPA has been used to study the role of the sigma-1 receptor in the regulation of neuronal activity and neuroprotection. MPPA has also been used in pharmacology research to investigate the effects of sigma-1 receptor ligands on cardiovascular function. In cancer research, MPPA has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC 名称 |
N-(3-methoxypropyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C13H19NO3/c1-11(13(15)14-9-6-10-16-2)17-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) |
InChI 键 |
XVOXZSRKVIKZBZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCCOC)OC1=CC=CC=C1 |
规范 SMILES |
CC(C(=O)NCCCOC)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



